
Tetraammineplatinum(II)hydroxidehydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraammineplatinum(II)hydroxidehydrate is an inorganic platinum catalyst with the chemical formula Pt(NH3)4(OH)2·xH2O. It is generally used as a precursor for the preparation of platinum complexes . This compound is known for its applications in various catalytic processes, particularly in the synthesis of platinum-based catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraammineplatinum(II)hydroxidehydrate can be synthesized by reacting diammineplatinum oxalate(II) with ammonia water under controlled temperature conditions. The reaction typically involves adding ammonia water to the diammineplatinum oxalate(II) solution, maintaining the temperature between 50-60°C, and allowing the reaction to proceed for a couple of hours .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then filtered, washed, and dried to obtain the desired form .
Chemical Reactions Analysis
Types of Reactions
Tetraammineplatinum(II)hydroxidehydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum species.
Substitution: The ammonia ligands can be substituted with other ligands to form different platinum complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various platinum complexes, such as Pt/CeO2 catalysts used in the water-gas shift reaction .
Scientific Research Applications
Tetraammineplatinum(II)hydroxidehydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing platinum-based catalysts, which are essential in various catalytic processes.
Biology: The compound is used in the study of platinum-based drugs and their interactions with biological molecules.
Medicine: Research on platinum-based drugs, such as cisplatin, often involves this compound as a starting material.
Industry: It is used in the production of catalysts for industrial processes, including hydrogenation, carbonylation, and hydroformylation reactions
Mechanism of Action
The mechanism by which tetraammineplatinum(II)hydroxidehydrate exerts its effects involves the formation of platinum complexes that can interact with various molecular targets. These interactions often involve coordination with ligands, leading to the formation of stable complexes that can catalyze specific reactions. The molecular pathways involved depend on the specific application and the nature of the ligands involved .
Comparison with Similar Compounds
Similar Compounds
Tetraammineplatinum(II)chloridehydrate: Similar in structure but contains chloride ligands instead of hydroxide.
Diamminedinitritoplatinum(II): Contains nitrite ligands and has different reactivity.
Hydrogenhexahydroxyplatinate(IV): A higher oxidation state platinum compound with different catalytic properties.
Uniqueness
Tetraammineplatinum(II)hydroxidehydrate is unique due to its specific ligand environment, which provides distinct reactivity and stability. Its ability to form various platinum complexes makes it a versatile precursor in both research and industrial applications .
Properties
Molecular Formula |
H12N4O3Pt-4 |
|---|---|
Molecular Weight |
311.21 g/mol |
IUPAC Name |
azanide;platinum(2+);dihydroxide;hydrate |
InChI |
InChI=1S/4H2N.3H2O.Pt/h7*1H2;/q4*-1;;;;+2/p-2 |
InChI Key |
BDRVOWQCIFGIMV-UHFFFAOYSA-L |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].O.[OH-].[OH-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate](/img/structure/B15250296.png)

![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)
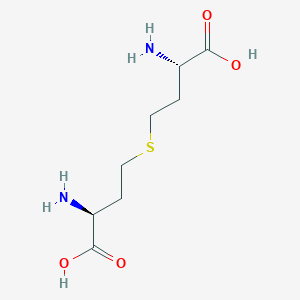
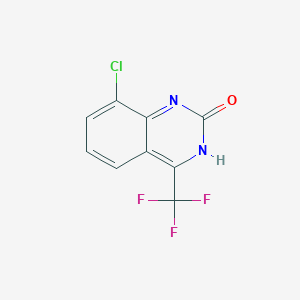

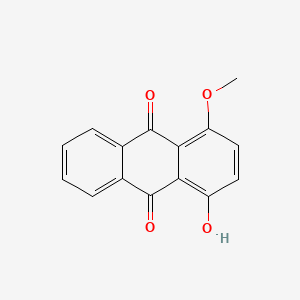
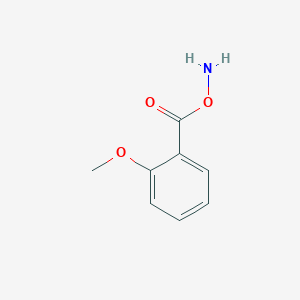
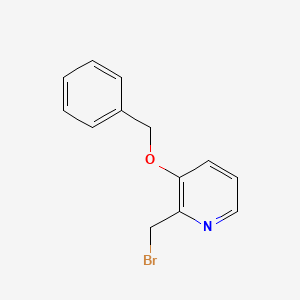

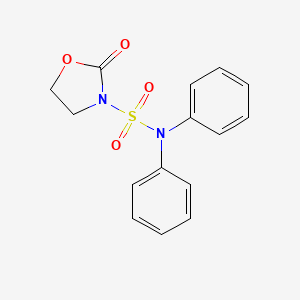
![Pyrazolo[1,5-a]pyrazine-3-carbonylchloride](/img/structure/B15250368.png)
![2-[[4-[Bis(2-iodoethyl)amino]-2-methylphenyl]methylidene]propanedinitrile](/img/structure/B15250370.png)
![Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate](/img/structure/B15250374.png)
